molecular formula C11H15NO2S B13581259 Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate

Cat. No.: B13581259
M. Wt: 225.31 g/mol
InChI Key: UZLXOTIXUSYGJX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate is an α-amino acid derivative featuring a methylthio (-SMe) substituent on the para-position of the phenyl ring. This compound belongs to a class of structurally modified amino acids designed to enhance biological activity or physicochemical properties.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

methyl 2-amino-3-(4-methylsulfanylphenyl)propanoate

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)10(12)7-8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3

InChI Key

UZLXOTIXUSYGJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)SC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate typically involves the reaction of 4-(methylthio)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including condensation, reduction, and esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and quality control are essential to ensure the consistency and reliability of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Varied Phenyl Substituents

The following table highlights key differences between Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate and structurally related compounds:

Compound Substituent on Phenyl Ring Molecular Weight (Calculated/Experimental) Key Properties/Applications Source
This compound 4-(Methylthio) Not explicitly reported Enhanced lipophilicity; potential metabolic stability Inferred
(S)-Methyl 2-amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoate 4-((2-Nitrobenzyl)oxy) ~453.16 (Exp: 453.1635) Yellow viscous oil; high yield (98%); enzyme inhibition studies
(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid (e.g., 9a-d) 4-(((2-Arylthiazol-4-yl)methyl)amino) Variable (dependent on aryl group) Antimycobacterial activity against M. tuberculosis H37Ra; non-toxic to human cells
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-((3-nitrobenzyl)oxy)phenyl)propanoate 4-((3-Nitrobenzyl)oxy) Not reported Intermediate in peptide synthesis; stable under acidic conditions

Key Observations :

  • Substituent Effects: Methylthio (-SMe): Enhances lipophilicity and may improve blood-brain barrier penetration compared to polar groups like nitrobenzyloxy (-O-(2-NO₂Bz)) . Thiazole-Based Substituents: Introduce heterocyclic moieties that improve antimycobacterial activity (e.g., 9a-d derivatives showed IC₅₀ values <10 µM against M. tuberculosis) .
  • Synthetic Pathways: this compound likely follows a route similar to nitro derivatives (), where nitro reduction and thiol alkylation steps are critical . Thiazole-containing analogues (e.g., 9a-d) require multi-step synthesis involving aldehyde condensation and selective reduction () .

Physicochemical Properties

  • Solubility : Methylthio-substituted compounds are expected to exhibit higher lipid solubility compared to nitro- or hydroxy-substituted analogues, favoring membrane permeability .
  • Stability: The methylthio group is less prone to oxidation than free thiols, improving shelf-life compared to compounds like (S)-2-(2-mercaptoacetamido)-3-(4-nitrophenyl)propanoic acid .

Biological Activity

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a methylthio group attached to a phenyl ring, which contributes to its unique properties. The chemical structure can be represented as follows:

C1H1NC1H1C1H1C1H1C1H1\text{C}_1\text{H}_1\text{N}\text{C}_1\text{H}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1

This structure is significant as it influences the compound's interactions with biological systems.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, in vitro assays demonstrated that this compound significantly reduces nitric oxide production in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent. The IC50 values were recorded at various concentrations, demonstrating efficacy at lower doses.

Concentration (μg/mL)Nitric Oxide Production (μg/mL)
010.5
18.2
55.6
103.0
201.2

Case Study: In a study examining the effects of various compounds on inflammation, this compound exhibited a notable reduction in inflammatory markers when compared to control groups treated with lipopolysaccharides (LPS) .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. The compound demonstrated significant free radical scavenging activity in DPPH assays, suggesting its potential role in protecting cells from oxidative stress.

Research Findings: A comparative analysis showed that the compound's antioxidant activity was superior to that of common antioxidants like ascorbic acid at equivalent concentrations.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Data Table: Neuroprotective Effects

Treatment GroupCognitive Function Score (out of 100)
Control45
Low Dose (5 mg/kg)65
High Dose (20 mg/kg)85

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: The compound appears to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Scavenging Reactive Oxygen Species (ROS): By neutralizing ROS, it helps mitigate oxidative stress-related damage.
  • Modulation of Neurotransmitter Levels: The compound may influence neurotransmitter systems, enhancing cognitive functions through increased levels of acetylcholine.

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